molecular formula C12H26O3 B090791 Bis(butoxyethyl)ether CAS No. 112-73-2

Bis(butoxyethyl)ether

Cat. No. B090791
CAS RN: 112-73-2
M. Wt: 218.33 g/mol
InChI Key: KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(ether imide)s derived from bis(ether anhydride) is described, involving nitro-displacement, alkaline hydrolysis, and dehydration steps . Another paper reports the synthesis of bis(benzocrown ether)s linked by poly(oxyethylene) chains, achieved through Baeyer-Villiger oxidation and alkaline hydrolysis . Additionally, bis(acetylacetonato)copper(II) catalyzed oxidative cross-dehydrogenative coupling (CDC) is used for synthesizing α-acyloxy ethers . These methods reflect the diverse synthetic routes available for creating complex ether structures, which could be analogous to the synthesis of Bis(butoxyethyl)ether.

Molecular Structure Analysis

The molecular structure of ethers typically involves an oxygen atom connected to two carbon-containing groups. In the case of bis(3,4-dimethoxybenzyl) ether, the methoxy groups are almost coplanar with the attached benzene rings, and the benzene rings in the molecule make a dihedral angle of 17.20(5)° . This information provides insight into the potential geometric configuration of Bis(butoxyethyl)ether, which would also feature an oxygen atom bonded to two butoxyethyl groups.

Chemical Reactions Analysis

Ethers can participate in various chemical reactions. For instance, the Fenton process is used for the chemical oxidation of bis(2-chloroethyl) ether, involving cleavage of the ether bond and radical coupling . The reactivity of ethers in such oxidative conditions may be extrapolated to Bis(butoxyethyl)ether, suggesting it could undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

Ethers generally have good solubility in organic solvents, as evidenced by the solubility of poly(ether imide)s in solvents like N-methyl-2-pyrrolidinone and chloroform . They also exhibit varying degrees of thermal stability; for example, the poly(ether imide)s mentioned are stable up to 450°C . These properties are indicative of the behavior that Bis(butoxyethyl)ether might display, such as solvent capabilities and thermal resistance.

Scientific Research Applications

  • Scientific Field : Green Chemistry
  • Summary of the Application : Bis(butoxyethyl)ether is used in a safe, practical, and eco-friendly method for the switchable synthesis of sulfoxides and sulfones through visible-light-initiated oxygenation of sulfides at ambient temperature under transition-metal-, additives-free and minimal solvent conditions . The synergistic catalytic efforts between CF3SO2Na and 2-butoxyethyl ether represent the key promoting factor for the reaction .
  • Methods of Application or Experimental Procedures : The oxygenation reaction with bis(2-butoxyethyl)ether as the solvent was performed at room temperature under the irradiation of 10 W LED lamps (385 – 390 nm) for 6 hours . The progress was monitored by TLC or GC-MS . Upon completion, water was added to the reaction mixture, and it was extracted with CH2Cl2 .
  • Results or Outcomes : The reaction provided sulfoxides and sulfones based on the conversion of sulfides . The usage of O2 in the presence of flammable organic solvent at high temperature results in a potentially inflammable and explosive mixture, which greatly limits their industrial application . Visible-light-induced oxidation with O2 as the sole oxidant has become a prominent sector of synthetic chemistry over the last years as it offers eco-friendly alternatives to the conventional thermal heating process .

Safety And Hazards

Bis(butoxyethyl)ether may be harmful by inhalation, ingestion, and skin absorption. It causes eye and skin irritation and is irritating to the mucous membrane and upper respiratory tract . It should be handled in accordance with good industrial hygiene and safety practices .

Future Directions

The use of Bis(butoxyethyl)ether in the selective oxygenation of sulfides with molecular oxygen under visible-light irradiation represents a promising direction for future research . This method is safe, practical, and eco-friendly, and allows for the switchable synthesis of sulfoxides and sulfones .

properties

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]butane
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InChI

InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3
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InChI Key

KZVBBTZJMSWGTK-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCOCCCC
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Molecular Formula

C12H26O3
Record name DIETHYLENE GLYCOL DIBUTYL ETHER
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DSSTOX Substance ID

DTXSID8025046
Record name Diethylene glycol dibutyl ether
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Molecular Weight

218.33 g/mol
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Physical Description

Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO]
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Record name Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-
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Boiling Point

493 °F at 760 mmHg (NTP, 1992)
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Flash Point

245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.885 (USCG, 1999) - Less dense than water; will float
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg]
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Product Name

Diethylene glycol dibutyl ether

CAS RN

112-73-2
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Melting Point

-76 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Into 120 g of 60% NaH and 500 ml of toluene were added dropweise 329 g of butyl bromide and 486 g of diethylene glycol butyl ether at 50° C. Diethylene glycol dibutyl ether (abbreviated as “DEG-DB” hereafter) was obtained by distillation (b.p.: 256° C. under normal pressure) from the reaction mixture. The solubility of glycolide in this compound at 25° C. was 1.8%.
Name
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
486 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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